molecular formula C8H7NOS B1180181 ent-Abacavir CAS No. 128131-83-9

ent-Abacavir

Cat. No.: B1180181
CAS No.: 128131-83-9
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Abacavir is a pharmaceutical compound used in the treatment of human immunodeficiency virus (HIV) infection. It is a combination of two nucleoside reverse transcriptase inhibitors: abacavir sulfate and lamivudine. These antiviral agents work together to prevent the replication of HIV, thereby reducing the viral load in the body and improving the immune system function .

Preparation Methods

Synthetic Routes and Reaction Conditions

ent-Abacavir is synthesized by combining abacavir sulfate and lamivudine. Abacavir sulfate is synthesized through a multi-step process involving the reaction of a carbocyclic nucleoside with sulfuric acid to form the sulfate salt. Lamivudine is synthesized by the reaction of a thiol with a nucleoside analogue to form the desired compound .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of abacavir sulfate and lamivudine, followed by their combination in specific ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the compound. The tablets are coated with a film to enhance their stability and ease of administration .

Chemical Reactions Analysis

Types of Reactions

ent-Abacavir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the active metabolites of abacavir sulfate and lamivudine, which are responsible for their antiviral activity .

Scientific Research Applications

ent-Abacavir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study nucleoside reverse transcriptase inhibitors.

    Biology: Helps in understanding the replication mechanism of HIV and the role of reverse transcriptase.

    Medicine: Widely used in antiretroviral therapy to manage HIV infection and prevent the progression to acquired immunodeficiency syndrome (AIDS).

    Industry: Employed in the development of new antiviral drugs and formulations .

Mechanism of Action

ent-Abacavir exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Abacavir sulfate and lamivudine are converted into their active triphosphate forms within the body. These active forms compete with natural nucleosides for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication. The primary molecular targets are the reverse transcriptase enzyme and the viral RNA .

Comparison with Similar Compounds

ent-Abacavir is compared with other similar compounds such as:

    Biktarvy: Contains bictegravir, emtricitabine, and tenofovir alafenamide. It is also used in the treatment of HIV but has a different combination of active ingredients.

    Descovy: Contains emtricitabine and tenofovir alafenamide. It is used for pre-exposure prophylaxis and HIV treatment.

    Triumeq: Contains abacavir sulfate, dolutegravir, and lamivudine. .

This compound is unique due to its specific combination of abacavir sulfate and lamivudine, which provides a potent antiviral effect with a convenient dosing regimen .

Properties

IUPAC Name

[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSCOLBFJQGHM-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332855
Record name Epzicom
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136470-79-6
Record name (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136470-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epzicom
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABACAVIR, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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